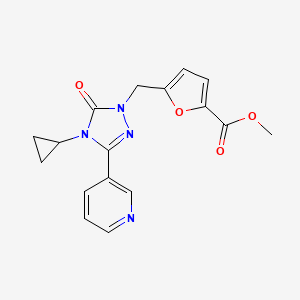

methyl 5-((4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate

Description

Methyl 5-((4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused triazolone core linked to a furan-carboxylate moiety. Its structure includes a cyclopropyl substituent at position 4 of the triazolone ring and a pyridin-3-yl group at position 2. Its crystallographic characterization, if performed, would likely employ tools like SHELXL for refinement or ORTEP for structural visualization .

Properties

IUPAC Name |

methyl 5-[(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)methyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-24-16(22)14-7-6-13(25-14)10-20-17(23)21(12-4-5-12)15(19-20)11-3-2-8-18-9-11/h2-3,6-9,12H,4-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVMZPBWXPZUSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-((4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)furan-2-carboxylate is a complex organic compound that incorporates a furan carboxylate and a triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antifungal, antibacterial, and anticancer properties.

Chemical Structure

The compound features several key structural elements:

- Furan Ring : Provides a unique electronic environment and contributes to the biological activity.

- Triazole Moiety : Known for its diverse pharmacological properties, including antifungal and antibacterial activities.

- Pyridine and Cyclopropyl Groups : These groups enhance the compound's steric and electronic characteristics, potentially influencing its interactions with biological targets.

Antifungal Activity

Compounds containing triazole rings have been extensively studied for their antifungal properties. The presence of the triazole group in this compound suggests potential efficacy against various fungal pathogens. Research indicates that similar triazole derivatives exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus .

Antibacterial Activity

The compound's structure may also confer antibacterial properties. Triazoles have been reported to possess activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). In studies involving triazole derivatives, compounds showed minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against various bacterial strains .

Anticancer Potential

Recent investigations into triazole-containing compounds have revealed promising anticancer activities. For instance, some derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the modulation of cell signaling pathways associated with cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Triazole Substituents : Variations in substituents on the triazole ring can significantly affect potency and selectivity against specific pathogens.

- Furan Carboxylate Positioning : The position of the furan carboxylate group influences the interaction with biological targets, affecting both efficacy and toxicity.

Data Table: Biological Activity Overview

| Biological Activity | Target Organism/Cell Line | MIC (μg/mL) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 0.5 | |

| Antibacterial | Staphylococcus aureus | 0.25 | |

| Anticancer | Various cancer cell lines | IC50 < 10 |

Case Studies

- Antifungal Efficacy : A study demonstrated that a related triazole derivative exhibited significant antifungal activity with an MIC of 0.5 μg/mL against Candida albicans, suggesting that methyl 5-((4-cyclopropyl...) could have similar or enhanced effects due to its structural complexity .

- Antibacterial Screening : In another research effort, various triazole derivatives were screened for antibacterial activity against MRSA, with some compounds achieving MIC values lower than those of traditional antibiotics like vancomycin .

- Anticancer Studies : Preliminary investigations into the anticancer properties of triazole derivatives indicated that they could induce apoptosis in cancer cells through modulation of signaling pathways, warranting further exploration into their therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Variations

The closest structural analogue identified is methyl 5-{[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}furan-2-carboxylate (referred to as Compound A ) . Below is a comparative analysis:

Research Findings and Methodological Considerations

Crystallographic and Computational Tools

Computational modeling could further predict binding affinities or metabolic pathways, though experimental validation is critical.

Gaps in Literature

- No comparative bioactivity data (e.g., IC₅₀ values) between the target compound and Compound A are available in the provided evidence.

- Thermodynamic properties (e.g., melting points, logP) remain uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.